molecular formula C18H23ClN4O B2781800 (E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411323-12-9

(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2781800
M. Wt: 346.86
InChI Key: RYNIFNKXJCUJIK-UXBLZVDNSA-N
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Description

(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide , also known by its chemical structure, is a compound with significant pharmacological interest. Its molecular formula is C₁₉H₂₀ClN₃O . Let’s explore its various facets:



Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of 2-chloroacetophenone with 1-pyrazolylpropan-2-amine . The resulting intermediate is then subjected to dimethylamino-ethylation using dimethyl sulfate or a related reagent. The final step involves the formation of the enamide functionality through base-catalyzed elimination . The overall synthetic route requires careful optimization to achieve high yields and purity.



Molecular Structure Analysis

The compound’s molecular structure consists of several key features:



  • The pyrazole ring contributes to its biological activity.

  • The chlorophenyl group imparts lipophilicity and influences binding interactions.

  • The enamide moiety confers reactivity and potential for covalent binding.



Chemical Reactions Analysis

(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide participates in various chemical reactions:



  • Hydrolysis : The enamide bond can undergo hydrolysis under acidic or basic conditions.

  • Reductive Amination : The dimethylamino group can be modified via reductive amination.

  • Michael Addition : The enamide functionality allows for Michael addition reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point within a specific range.

  • Solubility : It may dissolve in organic solvents or aqueous media.

  • Stability : Consider stability under various conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Assess its toxicity profile, especially for exposure through ingestion, inhalation, or skin contact.

  • Handling Precautions : Proper protective equipment and handling procedures are essential.

  • Environmental Impact : Evaluate its environmental persistence and potential harm.


Future Directions


  • Biological Assays : Investigate its activity against specific disease targets.

  • Structural Modifications : Explore analogs with improved properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

(E)-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-14(21-17(24)10-6-12-22(2)3)18(23-13-7-11-20-23)15-8-4-5-9-16(15)19/h4-11,13-14,18H,12H2,1-3H3,(H,21,24)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNIFNKXJCUJIK-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide

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